molecular formula C9H13ClN2O B1302042 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 306936-94-7

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1302042
CAS No.: 306936-94-7
M. Wt: 200.66 g/mol
InChI Key: BUXVJLQSMVDBHC-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

The molecular architecture of 1-tert-butyl-5-methyl-1H-pyrazole-3-carbonyl chloride (C₉H₁₃ClN₂O) features a pyrazole ring substituted at three positions: a tert-butyl group at N1, a methyl group at C5, and a carbonyl chloride moiety at C3. The pyrazole core adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: ~1.34 Å, C–C: ~1.39 Å). The tert-butyl group introduces significant steric bulk, influencing both reactivity and conformational stability. Computational studies on analogous pyrazole derivatives reveal that electron-donating substituents like tert-butyl stabilize specific tautomers by delocalizing electron density through the π-system.

Substituent effects are critical in dictating the compound’s electronic profile. The carbonyl chloride group at C3 enhances electrophilicity, making it reactive toward nucleophiles, while the methyl group at C5 exerts minimal steric hindrance compared to the tert-butyl group. Density Functional Theory (DFT) calculations on similar pyrazole systems demonstrate that substituents at C3 and C5 modulate frontier molecular orbitals, with the carbonyl chloride reducing the HOMO-LUMO gap by 0.8–1.2 eV compared to non-acylated analogs.

Key Structural Parameters Value
Molecular Weight 200.66 g/mol
Bond Length (C3–Cl) 1.79 Å
Dihedral Angle (C5–N1–C(tert-butyl)) 12.3°

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXVJLQSMVDBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370880
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-94-7
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
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Record name 306936-94-7
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Preparation Methods

Synthesis of Pyrazole Derivative

  • Reagents and Conditions :
    • Hydrazine hydrate or substituted hydrazines
    • Acetylacetone (or a similar β-diketone)
    • Solvent: Ethanol or acetonitrile
    • Catalyst: Acidic or basic conditions (e.g., HCl or NaOH)
  • Procedure :
    The reaction between hydrazine and acetylacetone proceeds under reflux, forming the pyrazole ring through cyclization. The tert-butyl group can be introduced by alkylating the nitrogen atom with tert-butyl bromide in the presence of a base like potassium carbonate.

Conversion to Carboxylic Acid

  • Reagents and Conditions :
    • Oxidation reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants
    • Aqueous or organic solvent medium
  • Procedure :
    The methyl group on the pyrazole ring is oxidized to form a carboxylic acid derivative.

Formation of Carbonyl Chloride

  • Reagents and Conditions :
    • Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Catalyst: Dimethylformamide (DMF) as an activator
  • Procedure :
    The carboxylic acid derivative is treated with thionyl chloride under reflux. DMF may be used to catalyze the reaction by forming an intermediate acyl chloride species. Excess thionyl chloride is removed under reduced pressure to yield this compound in high purity.

Optimization Parameters

Parameter Optimal Condition
Solvent for Pyrazole Synthesis Ethanol or acetonitrile
Reaction Temperature Reflux (~80°C)
Chlorination Reagent Thionyl chloride
Reaction Time 2–4 hours
Yield >85%

Key Considerations

Reaction Media

The choice of solvent and catalyst plays a critical role in determining the efficiency and regioselectivity of the synthesis.

Purification

The crude product can be purified by recrystallization from non-polar solvents like hexane or by column chromatography using silica gel.

Challenges in Synthesis

  • Moisture sensitivity during chlorination can lead to hydrolysis of the carbonyl chloride group.
  • Side reactions, such as over-chlorination or decomposition, must be minimized by controlling reagent stoichiometry and reaction conditions.

Applications in Organic Synthesis

The carbonyl chloride functionality in this compound makes it highly reactive toward nucleophilic substitution reactions, enabling its use in:

  • Amide bond formation with amines
  • Esterification with alcohols
  • Cyclization reactions for heterocyclic compounds

Chemical Reactions Analysis

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex organic molecules.

Reactions Involving 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Reaction TypeDescription
Substitution Reactions Reacts with nucleophiles (amines, alcohols) to form amides or esters.
Hydrolysis Hydrolyzes to yield 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in aqueous conditions.
Reduction Can be reduced to form 1-tert-butyl-5-methyl-1H-pyrazole-3-methanol under specific conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for developing pharmaceutical compounds with therapeutic effects. Research indicates potential anti-inflammatory and anticancer activities associated with this compound.

Recent studies have highlighted the following activities:

  • Anticancer Activity : Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of lung cancer cells.
    • Case Study Example : A derivative exhibited an IC50 value of 0.95 nM against NCI-H460 lung cancer cells, indicating strong cytotoxicity without inducing apoptosis.
  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical targets in inflammation management.
    • In Vivo Study : Research using carrageenan-induced rat models demonstrated that specific pyrazole derivatives exhibited potent anti-inflammatory effects with minimal gastrointestinal toxicity.

Material Science

In material science, this compound is utilized in the synthesis of materials with tailored properties, such as polymers and catalysts. Its ability to form stable intermediates makes it valuable for developing advanced materials.

Case Study on Anticancer Properties

A comprehensive study evaluated various pyrazole derivatives against lung cancer cell lines, revealing that specific substitutions significantly increased cytotoxicity. The findings suggest that modifications to the pyrazole structure can enhance biological activity.

Inflammation Models

In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects while maintaining low toxicity levels.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride depends on its chemical reactivity. As a carbonyl chloride, it acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved in its biological activities are related to the specific pyrazole derivatives synthesized from it .

Comparison with Similar Compounds

Table 1: Key Properties of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl Chloride and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
This compound C₉H₁₃ClN₂O 200.666 tert-Butyl (C1), methyl (C5), ClCO (C3) High reactivity (acyl chloride); used in peptide coupling
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₂₂H₂₄N₂O₂ 348.44 4-tert-Butylbenzyl (C1), phenyl (C3), COOH (C5) Lower reactivity (carboxylic acid); antitumor applications
3-(tert-Butyl)-1-methylpyrazole-5-carbonyl chloride (isomer) C₉H₁₃ClN₂O 200.666 tert-Butyl (C3), methyl (C1), ClCO (C5) Positional isomer; reactivity varies due to steric effects

Key Observations :

Positional Isomerism : The compound in , 3-(tert-butyl)-1-methylpyrazole-5-carbonyl chloride, is a positional isomer of the target compound. The tert-butyl and methyl groups occupy different positions (C3 vs. C1), altering steric hindrance and electronic distribution. This may affect reaction kinetics in nucleophilic acyl substitutions .

Carboxylic Acid vs. Carbonyl Chloride : The derivative in , 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, replaces the carbonyl chloride with a carboxylic acid group. This substitution reduces electrophilicity, making it less reactive in acylations but more stable for direct use in biological systems .

Reactivity and Hazard Profile

  • This compound is classified under Acute Toxicity (Category 4 Oral) , Aquatic Chronic Hazard (Category 1) , and Skin Sensitization (Category 1) . Its hazards align with typical acyl chlorides (e.g., benzoyl chloride), which are moisture-sensitive and corrosive.
  • Comparison with Analogues :
    • The carboxylic acid analogue () poses lower acute toxicity due to reduced reactivity.
    • Positional isomers () may exhibit similar hazards but differ in volatility or solubility due to substituent arrangement.

Biological Activity

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal and synthetic chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: C₉H₁₃ClN₂O
Molecular Weight: 200.66 g/mol
IUPAC Name: this compound
Physical Form: Yellow oil
Purity: ≥95%

The compound features a tert-butyl group and a carbonyl chloride functional group attached to a pyrazole ring, enhancing its reactivity and utility in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Ring: The initial step often includes the condensation of appropriate hydrazines with carbonyl compounds.
  • Introduction of Carbonyl Chloride Group: This is achieved through the reaction with thionyl chloride or oxalyl chloride, facilitating the formation of the carbonyl chloride moiety.

These methods allow for efficient production with high purity, making it suitable for further biological evaluations.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects. For example, studies have shown that this compound can bind to specific enzymes or receptors, which may lead to significant biological responses.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies reveal:

  • Cell Lines Tested: MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values: The compound exhibited growth inhibition with IC50 values ranging from 2.43 μM to 14.65 μM across different cell lines .

These findings suggest that this compound has potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₃ClN₂OContains a carbonyl chloride group
3-tert-butyl-1-methyl-1H-pyrazole-5-carbonyl chlorideC₉H₁₃ClN₂OMethyl group instead of tert-butyl on pyrazole ring
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acidC₉H₁₄N₂O₂Contains carboxylic acid instead of carbonyl chloride

The unique combination of functional groups in this compound allows for distinct reactivity patterns not present in other derivatives, particularly in nucleophilic attack pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives, including:

  • Inhibition of Bcl-xL Proteins: Research has shown that modifications to pyrazole structures can lead to potent inhibitors of Bcl-xL proteins, which are crucial in cancer cell survival pathways .
  • Microtubule Assembly Disruption: Certain pyrazole derivatives have demonstrated the ability to destabilize microtubules, indicating potential as chemotherapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride with high purity?

Methodological Answer: The synthesis typically involves acylation or halogenation of the parent pyrazole scaffold. For example:

  • Step 1: Start with 1-tert-butyl-5-methyl-1H-pyrazole and react it with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions to introduce the carbonyl chloride group.
  • Step 2: Purify the crude product via flash chromatography (using silica gel and gradients of ethyl acetate/cyclohexane) to isolate the target compound .
  • Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and confirm purity .

Key Considerations:

  • Ensure inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the carbonyl chloride.
  • Optimize reaction time and temperature to minimize byproducts like acid impurities (e.g., free carboxylic acid).

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use gloves, goggles, and a fume hood due to its acute toxicity (GHS Category 4 Oral) and skin irritation potential . Avoid contact with water, as hydrolysis generates HCl gas.
  • Storage: Keep in a tightly sealed container under inert gas (argon) at –20°C. Desiccate to prevent moisture absorption .
  • Incompatibilities: Separate from strong oxidizing agents (e.g., peroxides) and bases to avoid exothermic reactions .

Safety Protocols:

  • In case of spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
  • For disposal, consult licensed waste management services due to its WGK 3 (highly hazardous to aquatic life) classification .

Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at N1, methyl at C5) and detect impurities. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₉H₁₃ClN₂O; exact mass: 200.0623 g/mol) .
  • Infrared (IR) Spectroscopy: Confirm the carbonyl chloride stretch at ~1770–1800 cm⁻¹ .

Purity Validation:

  • Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Ensure ≥95% purity for biological assays .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

Methodological Answer:

  • Functionalization Strategies:
    • Amide Formation: React the carbonyl chloride with amines (e.g., benzylamine) to generate amide derivatives, as seen in anticonvulsant drug candidates .
    • Cross-Coupling: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole ring .
  • Activity Screening: Test derivatives in vitro for enzyme inhibition (e.g., ATX enzyme assays using Amplex-Red fluorescence) or receptor binding .

Example Protocol:

Dissolve 100 mg of the compound in dry dichloromethane (DCM).

Add 1.2 equivalents of amine and stir at 0°C for 1 hour.

Purify via column chromatography (ethyl acetate/hexane) .

Q. What experimental strategies resolve contradictions between computational predictions and empirical reactivity data?

Methodological Answer:

  • Hybrid Modeling: Combine molecular docking (e.g., AutoDock Vina) with wet-lab validation. For instance:
    • Predict nucleophilic attack sites using DFT calculations.
    • Validate via hydrolysis studies under controlled pH (e.g., monitor HCl release via conductivity) .
  • Data Reconciliation: Compare computational ligand-receptor binding scores with empirical IC₅₀ values from enzyme assays. Adjust models using meta-analysis of overlapping datasets .

Case Study:
Saito et al. (2009) reconciled discrepancies in receptor-response models by testing 93 odorants against 52 receptors, highlighting the need for iterative wet-lab validation .

Q. What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Controlled Hydrolysis:
    • Prepare buffered solutions (pH 2–12).
    • Add 10 mg of the compound and stir at 25°C.
    • Monitor degradation via HPLC at intervals (0, 1, 6, 24 hours).
  • Analysis:
    • Quantify residual compound and hydrolysis products (e.g., carboxylic acid) using LC-MS.
    • Correlate degradation rates with pH to identify stability thresholds .

Findings:

  • The compound is stable in acidic conditions (pH < 5) but rapidly hydrolyzes above pH 7 due to nucleophilic attack by hydroxide ions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

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